molecular formula C6H3IN4O3 B14346287 4-Azido-2-iodo-6-nitrophenol CAS No. 91502-46-4

4-Azido-2-iodo-6-nitrophenol

Cat. No.: B14346287
CAS No.: 91502-46-4
M. Wt: 306.02 g/mol
InChI Key: UHWLESZNJASJFX-UHFFFAOYSA-N
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Description

4-Azido-2-iodo-6-nitrophenol is a polyfunctional aromatic compound featuring a phenol backbone substituted with azido (-N₃), iodo (-I), and nitro (-NO₂) groups at positions 4, 2, and 6, respectively. The combination of these substituents imparts unique chemical and physical properties. The azide group is highly reactive, enabling applications in click chemistry and photoaffinity labeling, while the iodine atom enhances molecular weight and may influence solubility or stability.

Properties

CAS No.

91502-46-4

Molecular Formula

C6H3IN4O3

Molecular Weight

306.02 g/mol

IUPAC Name

4-azido-2-iodo-6-nitrophenol

InChI

InChI=1S/C6H3IN4O3/c7-4-1-3(9-10-8)2-5(6(4)12)11(13)14/h1-2,12H

InChI Key

UHWLESZNJASJFX-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])O)I)N=[N+]=[N-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Azido-2-iodo-6-nitrophenol typically involves multiple steps, starting from a suitable phenol derivative. One common approach is as follows:

    Nitration: The starting phenol is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the desired position.

    Iodination: The nitrated phenol is then subjected to iodination using iodine and an oxidizing agent such as hydrogen peroxide or sodium iodate.

    Azidation: Finally, the iodinated nitrophenol is treated with sodium azide in the presence of a suitable solvent to introduce the azido group.

Industrial Production Methods

Industrial production of 4-Azido-2-iodo-6-nitrophenol may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Continuous flow reactors and automated systems may be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

4-Azido-2-iodo-6-nitrophenol undergoes various types of chemical reactions, including:

    Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, often replacing the iodo group.

    Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The phenol group can be oxidized to a quinone derivative under suitable conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium azide in a polar aprotic solvent like dimethyl sulfoxide (DMSO).

    Reduction: Hydrogen gas with a palladium on carbon (Pd/C) catalyst.

    Oxidation: Potassium permanganate or chromium trioxide in an acidic medium.

Major Products Formed

    Substitution: Formation of azido-substituted derivatives.

    Reduction: Formation of amino derivatives.

    Oxidation: Formation of quinone derivatives.

Scientific Research Applications

4-Azido-2-iodo-6-nitrophenol has several scientific research applications:

    Chemistry: Used as a precursor for the synthesis of various heterocyclic compounds and as a reagent in click chemistry.

    Biology: Employed in the study of enzyme mechanisms and as a probe for investigating biological pathways.

    Industry: Utilized in the production of advanced materials, including polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 4-Azido-2-iodo-6-nitrophenol involves its ability to undergo nucleophilic substitution and reduction reactions. The azido group can act as a nucleophile, attacking electrophilic centers in other molecules. The nitro group can be reduced to an amine, which can further participate in various biochemical reactions. The phenol group can form hydrogen bonds and interact with biological targets, influencing the compound’s activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 4-Azido-2-iodo-6-nitrophenol with structurally related nitrophenol derivatives documented in the Kanto Reagents Catalog (2022). Key differences in substituents, molecular weight, and applications are highlighted:

Compound Name Substituents Molecular Weight CAS RN Key Properties/Applications
4-Azido-2-iodo-6-nitrophenol -N₃ (4), -I (2), -NO₂ (6), -OH (1) Not Available Not Available Hypothesized: Click chemistry, photolysis
4-Nitrophenol-2,3,5,6-d4 -NO₂ (4), -OD (2,3,5,6) 143.13 93951-79-2 Deuterated standard for spectroscopy
4-Nitroanisole (4-Nitrophenol methyl ether) -NO₂ (4), -OCH₃ (1) 153.14 824-78-2 Solubility studies; methyl ether reduces acidity
4-Nitrophenol sodium salt dihydrate -NO₂ (4), -ONa (1), 2H₂O 197.12 824-78-2 Water-soluble derivative for biochemical assays

Key Observations:

Reactivity: The azide and iodine substituents in 4-Azido-2-iodo-6-nitrophenol differentiate it from simpler nitrophenol derivatives. Azides enable rapid cycloaddition reactions (e.g., with alkynes), which are absent in 4-nitroanisole or deuterated nitrophenol.

Acidity: The nitro group in all compounds enhances acidity relative to phenol. However, 4-Azido-2-iodo-6-nitrophenol’s additional electron-withdrawing azide may further lower its pKa, though experimental data are lacking. In contrast, 4-nitroanisole’s methyl ether group diminishes acidity .

Applications: 4-Nitrophenol sodium salt dihydrate: Widely used as a substrate in enzyme assays (e.g., phosphatase activity) due to water solubility and chromogenic properties . 4-Azido-2-iodo-6-nitrophenol: Postulated applications include photoaffinity labeling (via azide photolysis) or radiopharmaceutical synthesis (iodine as a radioactive tag).

Research Findings and Limitations

  • Synthesis Challenges: Unlike the cataloged nitrophenol derivatives, 4-Azido-2-iodo-6-nitrophenol’s synthesis likely requires sequential functionalization (e.g., iodination followed by azidation), which may pose stability risks due to the azide group’s sensitivity to shock or heat.
  • Safety Considerations : Azides are explosive under certain conditions, necessitating stringent handling protocols absent in safer analogs like 4-nitroanisole.

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